molecular formula C8H14N2S B13043659 (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine CAS No. 473733-23-2

(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine

Cat. No.: B13043659
CAS No.: 473733-23-2
M. Wt: 170.28 g/mol
InChI Key: XQEYTENTXIWKMQ-LURJTMIESA-N
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Description

(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is a chemical compound with a molecular formula of C7H12N2S It is a heterocyclic amine that contains a thiazole ring, which is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine typically involves the reaction of 2-amino-1,3-thiazole with an appropriate alkylating agent. One common method is the alkylation of 2-amino-1,3-thiazole with 2,2-dimethylpropan-1-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to target proteins. The amine group can also form ionic or covalent bonds with active sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Thiazol-2-yl)propan-1-amine
  • (1R)-1-(1,3-Thiazol-2-yl)propan-1-amine

Uniqueness

(1r)-2,2-Dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine is unique due to the presence of the 2,2-dimethyl group, which can influence its steric and electronic properties. This modification can affect the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

CAS No.

473733-23-2

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

IUPAC Name

(1R)-2,2-dimethyl-1-(1,3-thiazol-2-yl)propan-1-amine

InChI

InChI=1S/C8H14N2S/c1-8(2,3)6(9)7-10-4-5-11-7/h4-6H,9H2,1-3H3/t6-/m0/s1

InChI Key

XQEYTENTXIWKMQ-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)[C@H](C1=NC=CS1)N

Canonical SMILES

CC(C)(C)C(C1=NC=CS1)N

Origin of Product

United States

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